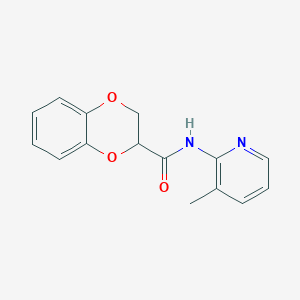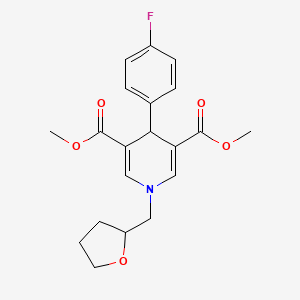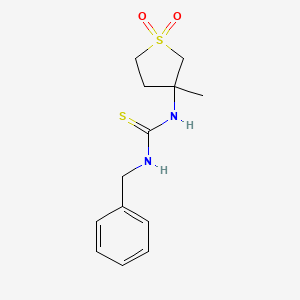
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
描述
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as MPDC, is a chemical compound used in scientific research. It is a potent and selective antagonist of the glycine receptor, which is involved in the transmission of inhibitory signals in the central nervous system. MPDC has been shown to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
作用机制
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist of the glycine receptor, which is a member of the ligand-gated ion channel family. By binding to the receptor, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide blocks the transmission of inhibitory signals in the central nervous system, leading to increased excitability and neuronal activity.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and glutamate in the brain, which are neurotransmitters involved in reward, motivation, and learning. N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potency and selectivity as a glycine receptor antagonist. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide for these conditions. Another area of interest is the development of more potent and selective glycine receptor antagonists, which could have even greater therapeutic potential. Finally, research is needed to better understand the mechanisms underlying the biochemical and physiological effects of N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which could lead to new insights into the functioning of the central nervous system.
科学研究应用
N-(3-methyl-2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily used in scientific research to study the glycine receptor and its role in neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, epilepsy, and chronic pain.
属性
IUPAC Name |
N-(3-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-4-8-16-14(10)17-15(18)13-9-19-11-6-2-3-7-12(11)20-13/h2-8,13H,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCLHVVKMBNEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methoxyphenyl)-4-{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}piperazine](/img/structure/B3958691.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3958699.png)

![2-(4-chlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoate](/img/structure/B3958711.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3958722.png)
![2-(allylthio)-4-amino-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B3958730.png)



![2-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3958745.png)
![3-(7-chloroimidazo[2,1-b][1,3]benzothiazol-2-yl)-8-methoxy-2H-chromen-2-one](/img/structure/B3958749.png)
![N,N'-1,2-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B3958771.png)
![3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B3958774.png)